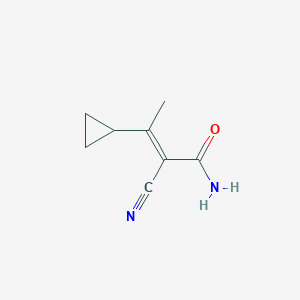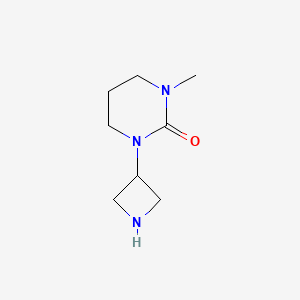
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features both azetidine and tetrahydropyrimidinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of azetidine derivatives with suitable pyrimidine precursors under controlled conditions. For example, the reaction of 3-azetidinylamine with 3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one has several applications in scientific research:
作用機序
The mechanism of action of 1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Azetidine hydrochloride: Another azetidine derivative with different functional groups.
2-(azetidin-3-yl)ethanol: A compound with an azetidine ring and an ethanol group.
3-(azetidin-3-yl)-1H-pyrazole dihydrochloride: A compound with both azetidine and pyrazole moieties.
Uniqueness
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one is unique due to its combination of azetidine and tetrahydropyrimidinone rings, which imparts distinct chemical and biological properties
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-3-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H15N3O/c1-10-3-2-4-11(8(10)12)7-5-9-6-7/h7,9H,2-6H2,1H3 |
InChIキー |
FSDYLNAKFNSTAD-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(C1=O)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
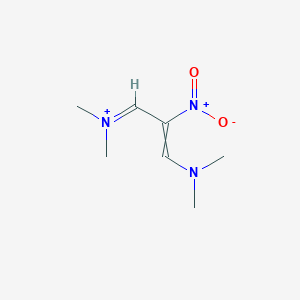

![(E)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14802227.png)

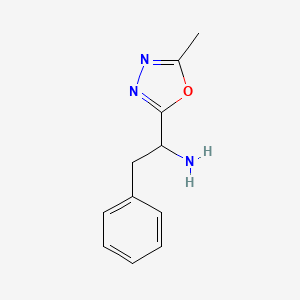
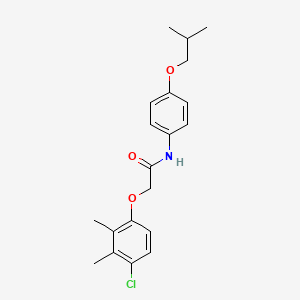
![2-Biphenyl-4-yl-4-(3,5-dichloro-phenyl)-6-phenyl-[1,3,5]triazine](/img/structure/B14802237.png)
![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)

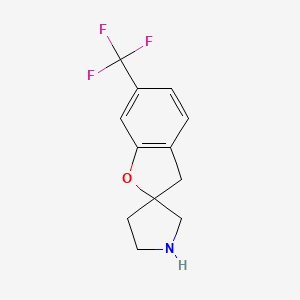
![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)
